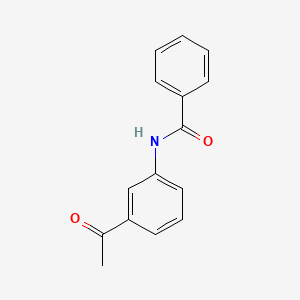![molecular formula C13H8F3NO4 B2806410 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 74030-44-7](/img/structure/B2806410.png)
1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Descripción general
Descripción
“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is a chemical compound with the molecular formula C13H8F3NO4 . It is a type of nitro compound and a non-heterocyclic fluorinated building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with nitro and phenoxy groups. The phenoxy group is further substituted with a trifluoromethoxy group .Aplicaciones Científicas De Investigación
Electrosynthesis and Antimicrobial Applications
- Electrosynthesis : The compound is used as a precursor in the preparation of Triclosan, an important antibacterial agent commonly used in cosmetics. It is typically obtained by reducing a similar compound (4-chloro-1-(2,4-dichloro phenoxy)-2-nitro benzene) using metavanadate or catalytic hydrogenation with Raney Nickel catalyst. Electrochemical routes are explored for synthesis, considering factors like current density, temperature, and solvent type during electrolysis (Thirunavukkarasu, 1999).
Catalysis and Polymer Chemistry
Catalytic Hydroxylation : The compound plays a role in the direct hydroxylation of benzene to phenol using various oxidants. This is critical in petrochemicals, agrochemicals, and plastics production. Different catalysts, including those based on molecular sieves, are employed for this reaction due to their outstanding performance (Jiang, Wang, & Han, 2013).
Polyimide Film Production : 1,3-bis(4-nitro-2-trifluoromethyl-phenoxy)benzene and its derivatives are utilized in synthesizing transparent polyimide films. These films have significant applications due to their properties and are studied for their performance characteristics (Fu Ju-sun, 2010).
Environmental Chemistry
Reaction with Hydroxyl Radicals : The compound's interaction with hydroxyl radicals, particularly in atmospheric environments, is studied to understand its environmental impact. This includes examining the transformation of benzene and other related compounds in the presence of NO2 and O2 (Moschonas, Danalatos, & Glavas, 1998).
Nitration and Hydroxylation Studies : The nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions is another area of interest. This research is relevant for understanding the chemical transformations in natural and polluted water systems (Vione et al., 2004).
Material Science and Electronics
Phthalonitrile Polymer Synthesis : A resorcinol-based phthalonitrile, similar in structure, is synthesized for creating network polymers with high-temperature stability. These polymers have applications in advanced material science due to their controlled processing and thermal properties (Keller & Dominguez, 2005).
Molecular Electronic Devices : Compounds containing nitroamine redox centers, akin to the structure of the compound , demonstrate significant potential in molecular electronic devices. These molecules have exhibited properties like negative differential resistance and high on-off peak-to-valley ratios, which are crucial for electronic applications (Chen, Reed, Rawlett, & Tour, 1999).
Safety and Hazards
“1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene” is classified as an irritant . It may cause skin irritation, and it may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Propiedades
IUPAC Name |
1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLFAIEXLKPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
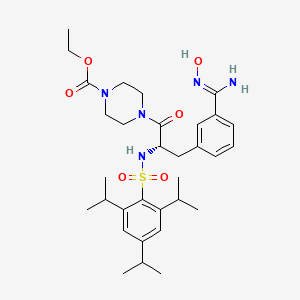
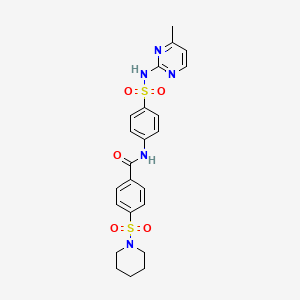
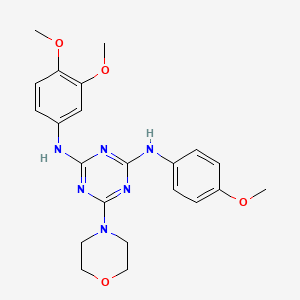
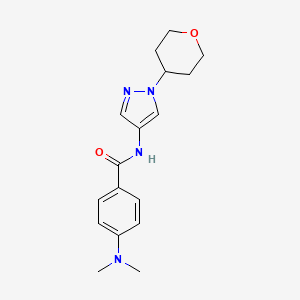
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2806332.png)
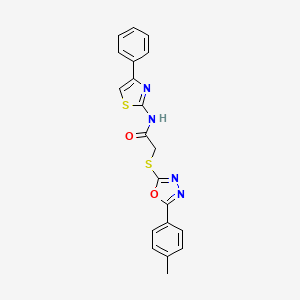
![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2806335.png)
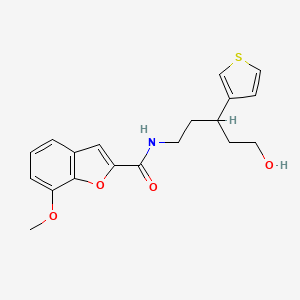

![Ethyl 3-(4-butoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2806340.png)
![Methyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B2806345.png)
![4-chloro-2-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2806348.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/no-structure.png)
